4(3H)-Pyrimidinone, 5-chloro-6-methyl-2-(2-pyridinyl)-
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Chemical Reactions Analysis
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound is used as a nitrification inhibitor and has similar structural features.
5-Chloro-2-cyclopropyl-6-methyl-pyrimidin-4-ol: Another pyrimidine derivative with applications in crop protection.
Diflumetorim: A commercial pyrimidinamine fungicide with a different mode of action.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol .
Properties
Molecular Formula |
C10H12ClN3O |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-pyridin-2-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H12ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-6,8-9,13H,1H3,(H,14,15) |
InChI Key |
UKOJXGIGVOWFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(N1)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
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